

mass spectrometry analysis of (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride

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Compound of Interest

Compound Name: (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride

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An Application Note and Protocol for the Quantitative Analysis of **(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride** using LC-MS/MS

Abstract

This application note provides a comprehensive guide for the quantitative analysis of **(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride**, a polar compound featuring a unique oxetane ring structure. Due to its polarity and structural motifs, specialized analytical considerations are necessary. This document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. We detail instrument parameters, sample preparation, and data analysis workflows designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of mass spectrometry and chromatography to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

(3-(Aminomethyl)oxetan-3-yl)methanol is a small polar molecule characterized by a four-membered oxetane ring, a primary amine, and a primary alcohol. The oxetane ring is a strained cyclic ether that has gained significant interest in medicinal chemistry as a bioisostere for gem-

dimethyl or carbonyl groups, often used to improve physicochemical properties and metabolic stability[1]. The inherent ring strain and polarity from the heteroatom can influence molecular conformation and interactions[2][3]. Accurate quantification of such molecules is critical in drug discovery and development for pharmacokinetic, ADME (absorption, distribution, metabolism, and excretion), and toxicology studies.

The presence of a primary amine makes the molecule readily ionizable via Electrospray Ionization (ESI) in positive ion mode, typically forming a protonated precursor ion, $[M+H]^+$ [4][5]. The challenge in its analysis lies in achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns due to its high polarity. Therefore, this guide recommends a HILIC method, which is an excellent separation modality for highly polar analytes[6][7]. This protocol employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides the high selectivity and sensitivity required for quantitative analysis in complex biological matrices[8].

Analyte Properties

A thorough understanding of the analyte's chemical properties is the foundation for method development.

Property	Value	Source
IUPAC Name	(3-(Aminomethyl)oxetan-3-yl)methanol	PubChem[9]
Molecular Formula	C ₅ H ₁₁ NO ₂	PubChem[9]
Molecular Weight	117.15 g/mol	PubChem[9]
Monoisotopic Mass	117.078978594 Da	PubChem[9]
Form	Hydrochloride Salt	N/A
Predicted $[M+H]^+$ (m/z)	118.08625	Calculated

Note: The analysis focuses on the free base form of the molecule after dissolution.

Instrumentation and Reagents

Instrumentation

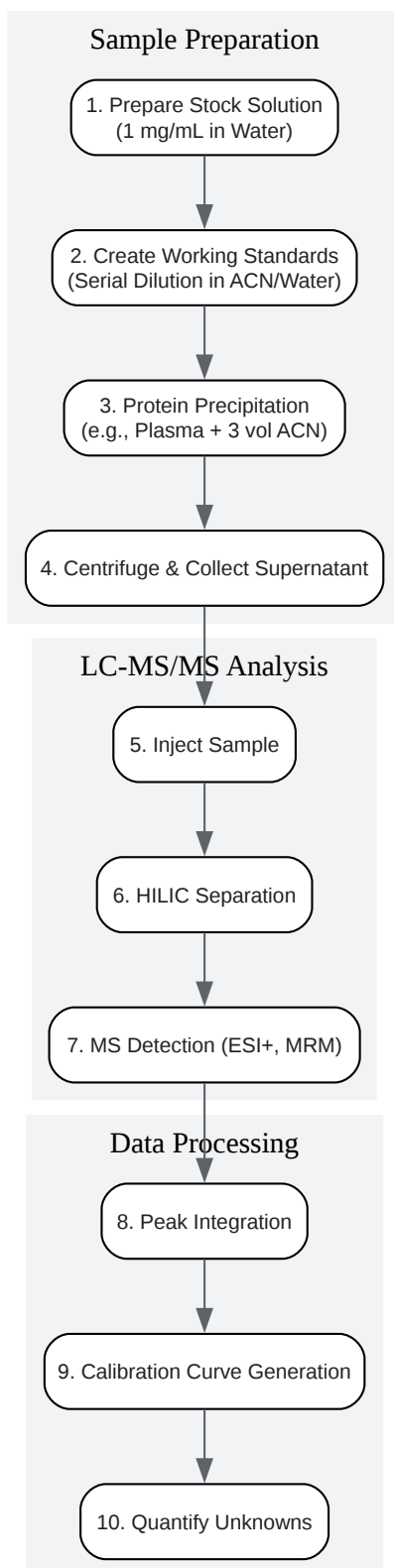
- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of handling high-pressure gradients.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an ESI source.
- **Analytical Column:** A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 μm) is recommended.

Reagents and Materials

- **(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride** reference standard.
- LC-MS grade water.
- LC-MS grade acetonitrile (ACN).
- LC-MS grade formic acid (FA), ~99% purity.
- LC-MS grade ammonium formate (optional, for mobile phase buffering).
- Appropriate biological matrix (e.g., plasma, urine) for method validation.

Experimental Protocols

Overall Workflow Diagram



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Caption: High-level workflow for the quantitative analysis of the target analyte.

Protocol 1: Standard and Sample Preparation

Rationale: The goal is to create accurate calibration standards and to effectively extract the analyte from a biological matrix while minimizing matrix effects. A simple protein precipitation with acetonitrile is often sufficient for small polar molecules and is compatible with HILIC injection solvents.

- Stock Solution (1 mg/mL): Accurately weigh the **(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride** reference standard. Dissolve in LC-MS grade water to a final concentration of 1 mg/mL (adjusting for purity and salt form).
- Working Solutions: Perform serial dilutions of the stock solution in a mixture of 90:10 (v/v) acetonitrile/water to prepare calibration standards and quality control (QC) samples at the desired concentrations.
- Sample Preparation (from Plasma): a. Aliquot 50 μ L of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube. b. Add 150 μ L of cold acetonitrile (containing an internal standard, if used) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at $>12,000 \times g$ for 10 minutes at 4°C. e. Carefully transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Method Development

Rationale: The method must be optimized to achieve reliable chromatographic retention and selective mass spectrometric detection.

Step 1: Mass Spectrometer Tuning (Direct Infusion)

- Prepare a ~500 ng/mL solution of the analyte in 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
- Infuse the solution directly into the mass spectrometer at 5-10 μ L/min.
- Operate in positive ESI mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the precursor ion at m/z 118.1.
- Perform a product ion scan by fragmenting the m/z 118.1 precursor with varying collision energies (CE). Identify stable, high-intensity product ions for MRM.

Step 2: Proposed Fragmentation Pathway and MRM Selection The primary amine is the most likely site of protonation. Collision-induced dissociation (CID) is expected to induce fragmentation around the strained oxetane core and the functional groups.

Caption: Proposed fragmentation pathways for the $[M+H]^+$ ion of the analyte.

Based on this, the following MRM transitions are proposed for monitoring. The most intense, specific transition should be used for quantification.

Parameter	Setting	Rationale
Ionization Mode	ESI Positive	The primary amine is basic and readily protonated[4][5].
Precursor Ion (Q1)	118.1 m/z	Corresponds to the $[M+H]^+$ of the free base.
Product Ion 1 (Q3)	100.1 m/z	Quantifier; neutral loss of water from the alcohol.
Product Ion 2 (Q3)	88.1 m/z	Qualifier; neutral loss of formaldehyde from the alcohol.
Dwell Time	50-100 ms	Balances scan speed with signal intensity.
Collision Energy	Optimize empirically	Typically 10-30 eV for small molecules.

Step 3: Liquid Chromatography Method A HILIC separation is recommended. A standard reversed-phase method is also provided as an alternative starting point.

Table: Recommended HILIC Gradient Program

Time (min)	Flow Rate (mL/min)	%A (Water + 0.1% FA)	%B (ACN + 0.1% FA)
0.0	0.4	5	95
0.5	0.4	5	95
3.0	0.4	50	50
3.1	0.4	95	5
4.0	0.4	95	5
4.1	0.4	5	95

| 5.0 | 0.4 | 5 | 95 |

Alternative RPLC Starting Method (if HILIC is unavailable):

- Column: C18 (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start with a shallow gradient, such as 5% B ramping to 95% B over 3-5 minutes, to assess retention[10]. Expect early elution.

Data Analysis and Expected Results

- Peak Integration: Integrate the chromatographic peak for the quantifier MRM transition (118.1 \rightarrow 100.1).
- Calibration Curve: Plot the peak area versus the nominal concentration of the calibration standards. Apply a linear regression with 1/x or 1/x² weighting. A correlation coefficient (r^2) of >0.99 is desired.
- Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak areas from the calibration curve.

- Confirmation: The qualifier ion (118.1 → 88.1) should be present in all samples, and the ratio of the qualifier to quantifier peak area should be consistent across all standards and samples.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of **(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride** by LC-MS/MS. The proposed HILIC method is tailored to the polar nature of the analyte, ensuring robust retention and separation. The outlined MRM parameters provide the necessary selectivity and sensitivity for quantification in complex matrices. This guide serves as a comprehensive starting point for researchers developing and validating assays for this and structurally similar compounds.

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